molecular formula C₂₆H₃₁O₇P B1146356 Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate CAS No. 332888-40-1

Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate

Cat. No. B1146356
CAS RN: 332888-40-1
M. Wt: 486.49
InChI Key:
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Description

Synthesis Analysis

The synthesis of Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate might involve processes similar to the conversion of phosphonate esters to phosphonic acids . This process can be catalyzed by TfOH and involves the hydrolysis of a range of alkyl-, alkenyl-, and aryl-substituted phosphonates .


Chemical Reactions Analysis

While specific chemical reactions involving Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate are not available, it’s worth noting that phosphates are generally involved in a variety of chemical reactions. For instance, phosphatase enzymes catalyze dephosphorylation reactions, transferring phosphate groups from organic compounds to water .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

A novel method for introducing dibenzyl phosphate by ring opening of benzylglycidol mediated by Lewis acids was developed, which is key for synthesizing dihydroxyacetone phosphate (DHAP) efficiently from commercially available racemic benzylglycidol (Meyer et al., 2006). Additionally, a process for synthesizing dibenzyl phosphate with a high overall yield of 67.4% from benzalcohol with phosphorus trichloride was described, showcasing improvements in synthesis methods (Qingchao et al., 2010).

Biological Studies and Applications

The compound was used as an intermediate in the preparation of a phosphatidylinositol phosphate for biological studies. Its crystal structure was analyzed, indicating the potential for applications in biological and medicinal chemistry (Anderson & Gainsford, 2012).

Novel Compound Synthesis

The title compound was synthesized as part of creating new compounds for potential pharmaceutical or biological applications, highlighting its role in innovative chemical syntheses (Wróblewski & Głowacka, 2005).

Enantioselective Reactions and Catalyst Applications

It was also used in enantioselective amination of 3-Aryl-2-benzofuranones, demonstrating its usefulness as a reagent in asymmetric synthesis, which is crucial for creating compounds with specific optical activities (Liu et al., 2020).

properties

IUPAC Name

dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31O7P/c1-26(28,21-30-17-22-11-5-2-6-12-22)25(27)20-33-34(29,31-18-23-13-7-3-8-14-23)32-19-24-15-9-4-10-16-24/h2-16,25,27-28H,17-21H2,1H3/t25-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLRWWIOYQIQTQ-DCWQJPKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)(C(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COCC1=CC=CC=C1)([C@@H](COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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